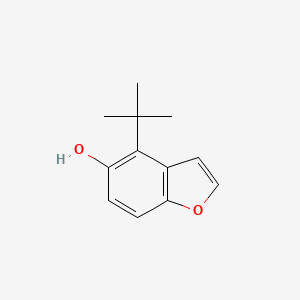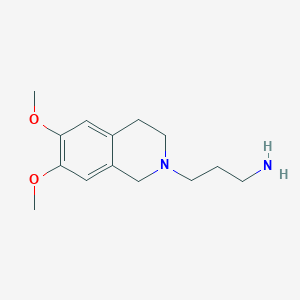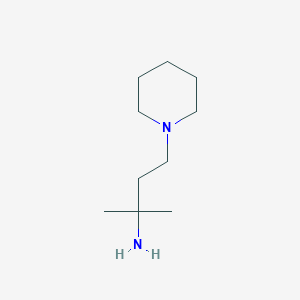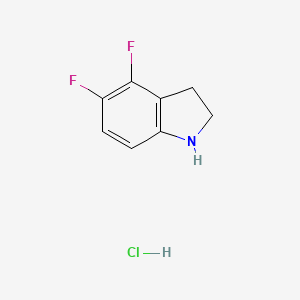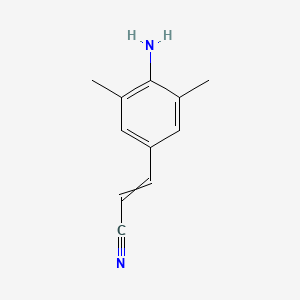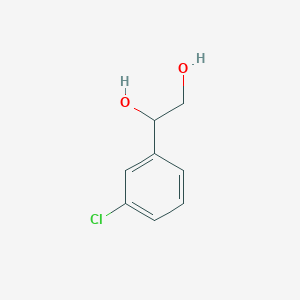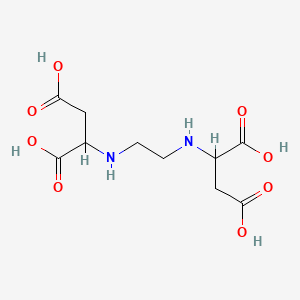![molecular formula C7H13ClN2OS B8803655 4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro- CAS No. 92759-37-0](/img/structure/B8803655.png)
4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro-
Vue d'ensemble
Description
Thiazolol is a type of organic compound that contains a thiazole ring, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The specific compound you mentioned seems to have additional functional groups attached to the thiazole ring, including a chloromethyl group and a dimethylamino methyl group .
Molecular Structure Analysis
Thiazole rings are planar and aromatic. They have electron-rich nature due to the presence of nitrogen and sulfur atoms, which can participate in various chemical reactions . The chloromethyl and dimethylamino methyl groups attached to the thiazole ring in the compound you mentioned would further influence its chemical behavior .Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The specific reactions that “4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro-” can undergo would depend on the exact arrangement of its functional groups .Safety And Hazards
Orientations Futures
Thiazole derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry and materials science . Future research on “4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro-” could explore its potential applications in these and other areas .
Propriétés
Numéro CAS |
92759-37-0 |
|---|---|
Nom du produit |
4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro- |
Formule moléculaire |
C7H13ClN2OS |
Poids moléculaire |
208.71 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-[(dimethylamino)methyl]-5H-1,3-thiazol-4-ol |
InChI |
InChI=1S/C7H13ClN2OS/c1-10(2)3-6-9-7(11,4-8)5-12-6/h11H,3-5H2,1-2H3 |
Clé InChI |
QNEVCTUHZWPHJE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=NC(CS1)(CCl)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

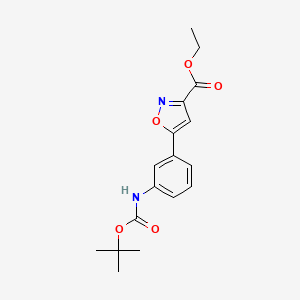
![5-[(4-methoxyphenyl)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B8803583.png)
![N-[4-Chloro-5-(1-hydroxy-1-methylethyl)-2-methoxyphenyl]acetamide](/img/structure/B8803590.png)
![2,7-Diaminodibenzo[b,e][1,4]dioxine](/img/structure/B8803611.png)
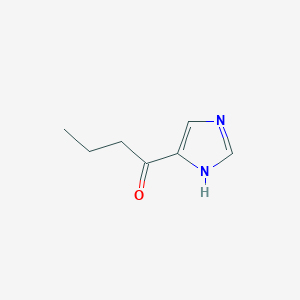
![3-{2,4-Dimethyl-5-[(2-oxo-6-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid](/img/structure/B8803621.png)
